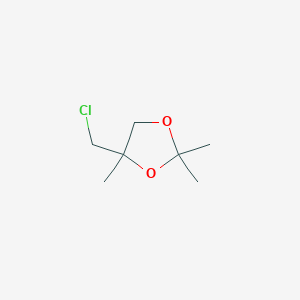
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H13ClO2. It is a derivative of dioxolane, characterized by the presence of a chloromethyl group and three methyl groups attached to the dioxolane ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane can be synthesized through the reaction of 3-chloro-propane-1,2-diol with acetone in the presence of p-toluene sulfonic acid . The reaction involves the formation of a ketal, which is a common method for synthesizing dioxolane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
p-Toluene sulfonic acid is often used as a catalyst in the synthesis of dioxolane derivatives.Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, dehydrochlorination results in the formation of 2,2-dimethyl-4-methylene-1,3-dioxolane .
科学研究应用
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the production of polymers and other advanced materials.
Chemical Industry: The compound is used as a reagent in various chemical processes and industrial applications.
作用机制
The mechanism of action of 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane involves its reactivity with nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
相似化合物的比较
Similar Compounds
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: This compound is similar in structure but lacks one methyl group compared to 4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane.
2-Chloromethyl-1,3-dioxolane: Another related compound with a similar dioxolane ring structure but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a chloromethyl group makes it a versatile intermediate in organic synthesis and industrial applications.
生物活性
4-(Chloromethyl)-2,2,4-trimethyl-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its applications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₇H₁₃ClO₂
- Molecular Weight : 162.63 g/mol
- CAS Number : Specific to the compound but not universally assigned.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Rearrangement Reactions : Utilizing precursors such as 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one to yield the desired product through rearrangement under specific conditions (temperature and time) .
- Alkylation Processes : Involving the reaction of chlorinated dioxolanes with alkylating agents to introduce the chloromethyl group .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various fungal strains. For instance, it was tested alongside known fungicides such as triadimefon. The results showed significant inhibition of fungal growth at certain concentrations .
Case Studies
-
Fungicidal Activity : A study evaluated the compound's ability to inhibit mycelial growth in several fungal species. The percent inhibition was calculated using the formula:
I=DcDc−Dt×100where Dc is the diameter of the control colonies and Dt is the diameter in the presence of the test substance. Results indicated an average inhibition rate of over 70% for certain concentrations .
- Pharmacological Applications : The compound has been explored as a modifying agent for prodrugs due to its ability to enhance bioavailability and stability of pharmacologically active substances . Its role as an intermediate in synthesizing more complex therapeutic agents has been highlighted in various patents .
Comparative Biological Activity Table
属性
IUPAC Name |
4-(chloromethyl)-2,2,4-trimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)9-5-7(3,4-8)10-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUEBAUWKCJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)(C)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














